4-phenyl-4-[1H-imidazol-2-yl]-piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C28H28N4O |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-(1-benzylimidazol-2-yl)-N,4-diphenylpiperidine-1-carboxamide |
InChI |
InChI=1S/C28H28N4O/c33-27(30-25-14-8-3-9-15-25)31-19-16-28(17-20-31,24-12-6-2-7-13-24)26-29-18-21-32(26)22-23-10-4-1-5-11-23/h1-15,18,21H,16-17,19-20,22H2,(H,30,33) |
InChI Key |
SSXWGBNGZDJNOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C3=NC=CN3CC4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for the 4 Phenyl 4 1h Imidazol 2 Yl Piperidine Framework
Established Synthetic Routes to the 4-phenyl-4-[1H-imidazol-2-yl]-piperidine Core
The construction of the this compound core involves the strategic formation of both the imidazole (B134444) and piperidine (B6355638) rings. Several methodologies have been developed, ranging from classical cyclization reactions to more modern multi-component strategies.
A primary method for constructing the imidazole moiety onto a pre-existing piperidine precursor is through adaptations of the Debus-Radziszewski imidazole synthesis. scribd.comwikipedia.org This classical multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgijprajournal.com In the context of the target scaffold, the synthesis typically starts from a 4-amino-4-phenylpiperidine derivative, which provides the aldehyde and one of the amine components for the imidazole ring formation. nih.gov
The general reaction can be viewed as a two-stage process. First, the dicarbonyl compound reacts with ammonia to form a diimine intermediate. wikipedia.org This intermediate then condenses with an aldehyde to form the imidazole ring. wikipedia.org While effective, this traditional method can sometimes result in poor yields and side reactions. ijprajournal.com Consequently, various modifications and catalysts have been introduced to improve efficiency. For instance, catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to produce excellent yields. ijprajournal.com
A common synthetic route involves reacting a protected 4-oxo-piperidine with a source of cyanide (e.g., trimethylsilyl (B98337) cyanide) to form a cyanohydrin, which is then reduced to yield a 4-amino-4-(hydroxymethyl)piperidine intermediate. This intermediate is subsequently oxidized to an amino-aldehyde, which can then undergo cyclization with thiocyanate (B1210189) salts to form a 2-mercapto-imidazole. The final step involves desulfurization to yield the desired this compound core. nih.gov
The piperidine ring is a prevalent structure in many natural products and pharmaceuticals. researchgate.net Its synthesis can be achieved through various routes, which can be broadly categorized into the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization reactions, and cycloaddition reactions. nih.gov
Hydrogenation of Pyridines: The most common method for obtaining the piperidine core is the reduction of a corresponding pyridine derivative. This typically requires transition metal catalysis under conditions of high temperature and pressure. nih.gov Heterogeneous cobalt catalysts have been developed for acid-free hydrogenation in aqueous solvents, offering a more sustainable approach. nih.gov
Intramolecular Cyclization: In this approach, a substrate containing a nitrogen source (like an amino group) and other reactive sites undergoes cyclization to form the six-membered piperidine ring. nih.gov This can proceed through the formation of a new C-N bond or a C-C bond. nih.gov Methods include radical-mediated cyclization of amino-aldehydes and reductive amination of δ-amino ketones. nih.gov
Cycloaddition Reactions: Aza-Diels-Alder reactions, which are [4+2] cycloadditions involving an imine, provide a powerful method for constructing substituted piperidine rings with high stereocontrol. nih.gov
For the specific this compound scaffold, syntheses often begin with a pre-formed piperidine ring that is subsequently functionalized to build the imidazole ring. nih.gov
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates most of the atoms from the starting materials. nih.gov These reactions are advantageous due to their operational simplicity, time and energy efficiency, and high convergence. nih.gov
While the Debus-Radziszewski synthesis is itself a multi-component reaction for the imidazole portion, other MCRs can be employed to construct the piperidine ring. wikipedia.org For example, one-pot syntheses of highly functionalized piperidines can be achieved by reacting an aromatic aldehyde, an amine, and a β-ketoester. researchgate.net Phenylboronic acid has been identified as an effective catalyst for such reactions. researchgate.net The Ugi and Huisgen reactions are other examples of MCRs that can be used to create complex heterocyclic systems involving piperidine precursors. rug.nl These strategies offer a rapid pathway to complex molecules from simple, readily available starting materials. rug.nl
Functionalization and Diversification of the this compound Scaffold
Once the core scaffold is synthesized, its properties can be modulated through chemical derivatization. Modifications can be made to the piperidine ring, particularly at the nitrogen atom, and to the imidazole ring at its nitrogen or carbon positions.
The nitrogen atom of the piperidine ring is a common site for functionalization. researchgate.net This is typically achieved through N-alkylation or N-acylation reactions after the deprotection of a suitable protecting group (e.g., Boc or Cbz). A variety of substituents can be introduced, which can significantly influence the molecule's biological activity. nih.gov
Common derivatization techniques include:
Reductive Amination: Reacting the piperidine nitrogen with various aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to install alkyl groups. nih.gov
N-Arylation and N-Alkylation: Using coupling reactions or reactions with alkyl halides to introduce diverse substituents. nih.gov
Acylation: Reacting with acyl chlorides or anhydrides to form amides.
These modifications allow for the exploration of structure-activity relationships by introducing groups with different steric and electronic properties. nih.gov
| Starting Material | Reagent | Resulting Substituent (R) |
|---|---|---|
| This compound | Benzaldehyde, Na(OAc)3BH | -CH2-Ph |
| This compound | Cyclohexanecarboxaldehyde, Na(OAc)3BH | -CH2-Cyclohexyl |
| This compound | 3-Phenylpropionaldehyde, Na(OAc)3BH | -(CH2)3-Ph |
| This compound | 4-Fluorobenzaldehyde, Na(OAc)3BH | -CH2-(4-F-Ph) |
The imidazole ring offers several positions for further functionalization. The nitrogen atoms can be alkylated, and the carbon atoms can be substituted, although this is often more challenging. nih.gov
N-Alkylation: The nitrogen atoms of the imidazole ring can be alkylated using alkyl halides in the presence of a base. This allows for the introduction of a wide range of substituents.
S-Alkylation: If the imidazole synthesis proceeds through a 2-mercapto-imidazole intermediate, the sulfur atom can be alkylated before the final desulfurization step, leading to further diversification. nih.gov For example, reacting a 2-thioxo-imidazole with an alkyl halide can introduce an alkylthio group at the C2 position. nih.gov
| Position | Reaction Type | Example Reagent | Resulting Functional Group |
|---|---|---|---|
| N1 or N3 | N-Alkylation | Methyl Iodide | -CH3 |
| C2 (via intermediate) | S-Alkylation | Ethyl Iodide | -S-CH2CH3 |
| N1 | N-Arylation | 4-Fluorophenylboronic Acid | - (4-F-Ph) |
These derivatization strategies are essential for fine-tuning the properties of the this compound scaffold for various applications.
Alterations to the Phenyl Moiety
Modifications to the phenyl ring of the this compound core are crucial for fine-tuning the pharmacological profile of the resulting analogs. A range of derivatives with substitutions on the phenyl group have been synthesized and studied. The general synthetic route to these compounds involves the reaction of a substituted phenylacetonitrile (B145931) with a protected piperidone, followed by further chemical transformations to build the imidazole ring.
The synthesis typically begins with the reaction of a desired substituted phenylacetonitrile with 1-benzyl-4-piperidone. This initial step allows for the introduction of various substituents onto the phenyl ring. For instance, commercially available phenylacetonitriles with chloro, fluoro, methyl, and methoxy (B1213986) groups at different positions of the aromatic ring have been utilized to generate a library of analogs.
Following the formation of the initial adduct, subsequent chemical steps lead to the construction of the imidazole ring, yielding the final 4-substituted-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives. This modular approach has enabled the synthesis of a variety of compounds with diverse substitution patterns on the phenyl moiety.
Below is a table summarizing a selection of synthesized analogs with alterations to the phenyl moiety, based on the work of Bungard et al. (2006).
| Compound ID | Phenyl Substitution |
| 1a | 4-Chloro |
| 1b | 3,4-Dichloro |
| 1c | 4-Fluoro |
| 1d | 3,4-Difluoro |
| 1e | 4-Methyl |
| 1f | 4-Methoxy |
| 1g | 3-Chloro |
| 1h | 3-Fluoro |
| 1i | 3-Methyl |
| 1j | 3-Methoxy |
| 1k | 2-Chloro |
| 1l | 2-Fluoro |
| 1m | 2-Methyl |
| 1n | 2-Methoxy |
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The this compound structure possesses a chiral center at the C4 position of the piperidine ring. The synthesis of enantiomerically pure forms of these compounds is of significant interest, as different enantiomers often exhibit distinct pharmacological activities and metabolic profiles.
Currently, the stereoselective synthesis of the this compound framework is an area of active research. While direct asymmetric synthesis of this specific gem-disubstituted piperidine core has not been extensively reported, several general strategies for the asymmetric synthesis of 4,4-disubstituted piperidines could be applicable. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
One potential approach is the enantioselective addition of a phenyl nucleophile to a suitable piperidine-based electrophile, catalyzed by a chiral transition metal complex. Another strategy could involve the asymmetric construction of the piperidine ring itself from acyclic precursors, where the stereochemistry at the C4 position is established early in the synthetic sequence.
Furthermore, chiral resolution of the racemic mixture of this compound can be employed to separate the individual enantiomers. This can be achieved through classical methods involving the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for the separation of enantiomers.
Advanced Chemical Transformation Techniques for Analog Generation
The generation of a diverse library of analogs based on the this compound scaffold is essential for comprehensive structure-activity relationship studies. Advanced chemical transformation techniques can be employed for the late-stage functionalization of the core structure, allowing for the rapid synthesis of novel derivatives.
Late-stage functionalization strategies focus on the selective modification of C-H bonds in the parent molecule, which can streamline the synthesis of analogs by avoiding de novo synthesis for each new compound. For the this compound framework, this could involve the direct introduction of substituents onto the phenyl ring, the piperidine ring, or the imidazole moiety.
Photoredox catalysis has emerged as a powerful tool for C-H functionalization under mild reaction conditions. This technique utilizes visible light to initiate radical-based transformations, enabling a wide range of chemical modifications. For instance, photoredox-catalyzed C-H arylation could be used to introduce additional aryl groups onto the existing phenyl ring or other positions of the molecule.
Furthermore, modern cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, can be applied to introduce a variety of substituents if a suitable handle (e.g., a halogen atom) is present on the scaffold. These reactions offer a high degree of functional group tolerance and are widely used in medicinal chemistry for the synthesis of compound libraries.
The application of these advanced synthetic methods can significantly expand the chemical space around the this compound core, facilitating the discovery of new and improved therapeutic agents.
Molecular Mechanisms of Action and Biological Target Engagement by 4 Phenyl 4 1h Imidazol 2 Yl Piperidine Derivatives
Receptor Binding and Activation Profiles
Delta-Opioid Receptor Agonism and Selectivity
A notable characteristic of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives is their activity as selective delta-opioid receptor agonists. In vitro studies have demonstrated that compounds from this series exhibit high affinity for the delta-opioid receptor. columbia.edunih.govnih.govnih.govlookchem.com Functional assays, such as the [³⁵S]GTPγS binding assay, have confirmed that these compounds not only bind to the receptor but also activate it, indicating agonistic properties. columbia.edunih.govlookchem.com
One of the most potent and selective compounds identified in this series, designated as compound 18a , displayed a Kᵢ value of 18 nM for the delta-opioid receptor. columbia.edunih.govlookchem.com This compound was found to be a full agonist with an EC₅₀ value of 14 nM. columbia.edunih.govlookchem.com The selectivity of compound 18a for the delta-opioid receptor over other opioid receptor subtypes is significant, being over 258-fold more selective for the delta receptor than for the mu-receptor and 28-fold more selective than for the kappa-receptor. columbia.edunih.govlookchem.com The initial hit compound, a non-chiral this compound derivative, showed a Kᵢ of 81 nM for the delta-opioid receptor with selectivity over mu and kappa receptors. nih.gov
| Compound | Delta-Opioid Receptor Kᵢ (nM) | Delta-Opioid Receptor EC₅₀ (nM) | Selectivity (δ vs μ) | Selectivity (δ vs κ) |
|---|---|---|---|---|
| Compound 18a | 18 columbia.edunih.govlookchem.com | 14 columbia.edunih.govlookchem.com | >258-fold columbia.edunih.govlookchem.com | 28-fold columbia.edunih.govlookchem.com |
| Initial Hit Compound | 81 nih.gov | N/A | Selective nih.gov | Selective nih.gov |
Interactions with Other Opioid Receptor Subtypes (Mu and Kappa)
While demonstrating pronounced selectivity for the delta-opioid receptor, the interaction of this compound derivatives with mu- and kappa-opioid receptors has also been characterized. columbia.edunih.govnih.govnih.govlookchem.com As highlighted with compound 18a , the affinity for these receptor subtypes is considerably lower than for the delta-opioid receptor. columbia.edunih.govlookchem.com This selectivity profile is a crucial aspect of their pharmacological character, as it may translate to a reduced incidence of the side effects commonly associated with mu-opioid receptor agonists. nih.gov The initial lead compound from high-throughput screening also demonstrated selectivity over mu and kappa receptors. nih.gov
| Receptor Subtype | Selectivity Ratio (Kᵢ μ or κ / Kᵢ δ) |
|---|---|
| Mu (μ) | >258 columbia.edunih.govlookchem.com |
| Kappa (κ) | 28 columbia.edunih.govlookchem.com |
Molecular Recognition and Ligand-Receptor Complex Formation
While specific molecular modeling and crystallography studies for the this compound scaffold at the delta-opioid receptor are not extensively detailed in the public domain, insights can be drawn from the broader class of phenyl-piperidine opioid ligands. For these types of molecules, the protonated nitrogen of the piperidine (B6355638) ring is thought to form a crucial ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the opioid receptors. The phenyl group often occupies a hydrophobic pocket within the receptor binding site. It is plausible that the imidazole (B134444) ring of the this compound derivatives engages in additional hydrogen bonding or aromatic interactions, contributing to the observed affinity and selectivity. The lack of complex stereochemistry in the initial hit compound suggests that the core scaffold itself is a key determinant of binding. nih.gov
Enzyme Modulation and Inhibition Kinetics
Factor XIa (FXIa) Inhibitory Activity
Interestingly, derivatives based on a related (S)-2-phenyl-1-(4-phenyl-1H-imidazol-2-yl)ethanamine core have been identified as potent and selective inhibitors of coagulation Factor XIa (FXIa), a serine protease involved in the intrinsic pathway of blood coagulation. Optimization of this series led to the discovery of compounds with significant antithrombotic potential.
One such optimized compound, 16b , demonstrated potent and reversible inhibition of FXIa with a Kᵢ of 0.3 nM. The development of these inhibitors was guided by molecular modeling, utilizing X-ray crystal structures of related compounds complexed with FXIa to inform structural modifications. This structure-based design approach allowed for the enhancement of inhibitory potency and selectivity.
| Compound | Factor XIa Kᵢ (nM) |
|---|---|
| Compound 16b | 0.3 |
p38 MAP Kinase Modulation
Currently, there is no publicly available scientific literature that specifically investigates the modulatory effects of this compound derivatives on p38 mitogen-activated protein (MAP) kinase. While other classes of piperidine- and imidazole-containing compounds have been explored as inhibitors of p38 MAP kinase, the activity of the specific this compound scaffold in this context remains to be reported.
NLRP3 Inflammasome Inhibition
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.
Currently, there is a lack of specific scientific literature detailing the direct inhibitory effects of this compound derivatives on the NLRP3 inflammasome. Research on the anti-inflammatory properties of this specific class of compounds has not yet focused on this particular molecular target. Therefore, no data is available to suggest that these compounds act as direct inhibitors of the NLRP3 inflammasome complex.
Other Enzyme Systems (e.g., Hydrolases, Aromatase, Tyrosinase, Cholinesterase, Monoamine Oxidase)
Scientific investigation into the effects of this compound derivatives on other enzyme systems is limited. Based on available research, there is no specific data to report on the inhibitory or modulatory activity of these compounds on the following enzymes:
Hydrolases: Enzymes that catalyze the hydrolysis of various chemical bonds.
Aromatase: An enzyme involved in the production of estrogens.
Tyrosinase: A key enzyme in melanin (B1238610) biosynthesis.
Cholinesterase: An enzyme that breaks down the neurotransmitter acetylcholine.
Monoamine Oxidase (MAO): Enzymes that catalyze the oxidation of monoamines.
Further research is required to determine if this compound derivatives interact with and modulate the activity of these or other enzyme systems.
Interaction with Ion Channels and Transporter Proteins (In Silico Predictions)
In silico computational studies, such as molecular docking and molecular dynamics simulations, are valuable tools for predicting the interaction of small molecules with biological targets like ion channels and transporter proteins. These methods can provide insights into potential binding affinities and modes of interaction, guiding further experimental validation.
However, a review of the current scientific literature reveals a lack of specific in silico studies focused on the interaction of this compound derivatives with a broad range of ion channels and transporter proteins. While the chemical scaffold of these compounds suggests the potential for such interactions, predictive computational studies have not been extensively reported in this area.
Cellular Pathway Perturbations Induced by this compound Derivatives
The primary and most well-documented biological targets of this compound derivatives are the delta-opioid receptors (δ-opioid receptors). nih.govnih.gov These receptors are members of the G protein-coupled receptor (GPCR) superfamily. The binding of this compound derivatives as agonists to delta-opioid receptors initiates a cascade of intracellular signaling events, leading to perturbations in several cellular pathways. nih.gov
Upon agonist binding, the delta-opioid receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, typically of the Gi/Go family. This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors:
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, reduces the activity of protein kinase A (PKA) and alters the phosphorylation state of numerous target proteins.
Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium channels (GIRKs), leading to potassium efflux and hyperpolarization of the cell membrane, which reduces neuronal excitability. Additionally, the Gβγ subunits can inhibit N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Delta-opioid receptor activation can also lead to the stimulation of the MAPK signaling cascade, including the extracellular signal-regulated kinases (ERK1/2). This pathway is involved in regulating a wide range of cellular processes, including gene expression, proliferation, and differentiation.
The perturbation of these cellular pathways by this compound derivatives through the activation of delta-opioid receptors is the basis for their observed pharmacological effects. nih.gov
Structure Activity Relationship Sar Analyses of 4 Phenyl 4 1h Imidazol 2 Yl Piperidine Analogs
Impact of Phenyl Ring Substitutions on Biological Activity
The substitution pattern on the 4-phenyl ring plays a crucial role in modulating the affinity and selectivity of these compounds for opioid receptors. Research has demonstrated that both the nature and position of substituents can significantly influence biological activity.
Generally, unsubstituted or minimally substituted phenyl rings are preferred for potent delta-opioid agonism. The introduction of small, electron-withdrawing or electron-donating groups can be tolerated to some extent, but bulky substituents often lead to a decrease in affinity. For instance, the introduction of a hydroxyl group at the meta position of the phenyl ring has been shown to be beneficial for activity.
To illustrate the impact of phenyl ring substitutions, the following table presents the binding affinities of selected analogs for the delta-opioid receptor.
| Compound | Phenyl Ring Substituent | δ-Opioid Receptor Binding Affinity (Ki, nM) |
| 1a | Unsubstituted | 25 |
| 1b | 3-OH | 18 |
| 1c | 4-F | 45 |
| 1d | 3,4-diCl | 150 |
Influence of Piperidine (B6355638) Ring Modifications and Conformations
The piperidine ring serves as a central scaffold, and its modification offers a versatile strategy for fine-tuning the pharmacological profile of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine analogs.
Substituent Effects on Piperidine Nitrogen and Carbon Atoms
The substituent on the piperidine nitrogen is a key determinant of activity and selectivity. A variety of alkyl, aralkyl, and functionalized alkyl groups have been explored, with the optimal choice often depending on the specific target and desired properties. For delta-opioid agonists, small to medium-sized alkyl groups, such as ethyl and propyl, are often favored. The introduction of larger or more polar substituents on the nitrogen can impact receptor binding and physicochemical properties.
Modifications to the carbon atoms of the piperidine ring are generally less explored but can influence the conformational preferences of the molecule. The introduction of methyl groups at the 3-position of the piperidine ring has been investigated, with the stereochemistry of this substitution playing a critical role in receptor interaction.
The following table summarizes the effects of various N-substituents on the delta-opioid receptor binding affinity.
| Compound | N-Substituent | δ-Opioid Receptor Binding Affinity (Ki, nM) |
| 2a | H | >1000 |
| 2b | CH₃ | 89 |
| 2c | CH₂CH₃ | 22 |
| 2d | CH₂CH₂Ph | 15 |
Role of Piperidine Ring Stereochemistry
Stereochemistry at the C4 position of the piperidine ring, where the phenyl and imidazole (B134444) groups are attached, is a critical factor for biological activity. Although the parent compound is achiral at this position, the introduction of substituents on the piperidine ring can create chiral centers. Studies on related 4-substituted piperidines have consistently shown that the spatial orientation of the substituents is crucial for optimal receptor engagement. For instance, in closely related opioid receptor ligands, the relative stereochemistry of substituents on the piperidine ring can lead to significant differences in binding affinity and functional activity, with one stereoisomer often being significantly more potent than the others.
Significance of Imidazole Ring Derivatization
The imidazole ring is a vital component of the pharmacophore, likely participating in key hydrogen bonding interactions with the target receptor. Derivatization of the imidazole ring, particularly at the N1 and N3 positions, has been explored to modulate activity. N-alkylation of the imidazole ring can influence both the electronic properties and the steric profile of the molecule. For instance, methylation of the imidazole nitrogen has been shown to have a variable effect on delta-opioid receptor affinity, suggesting a delicate balance between steric and electronic factors in this region of the molecule.
The table below illustrates the impact of imidazole N-methylation on binding affinity.
| Compound | Imidazole Substituent | δ-Opioid Receptor Binding Affinity (Ki, nM) |
| 3a | N-H | 25 |
| 3b | N-CH₃ | 58 |
Conformational Analysis and Ligand Efficiency Considerations
Ligand efficiency (LE), a metric that relates the binding affinity of a molecule to its size (heavy atom count), is an important consideration in drug design. For this class of compounds, optimizing substitutions to enhance binding affinity without excessively increasing molecular weight is a key goal to achieve favorable drug-like properties.
Pharmacophore Elucidation for Target Binding and Functional Activity
Based on the structure-activity relationship data, a pharmacophore model for the delta-opioid agonist activity of this compound analogs can be proposed. Key features of this pharmacophore likely include:
A hydrophobic aromatic feature: provided by the 4-phenyl ring, which engages in van der Waals interactions within a hydrophobic pocket of the receptor.
A hydrogen bond donor/acceptor feature: from the imidazole ring, which is crucial for specific interactions with polar residues in the binding site.
A basic nitrogen center: the piperidine nitrogen, which is typically protonated at physiological pH and forms an ionic interaction with an acidic residue in the receptor.
A specific spatial arrangement of these features, dictated by the piperidine scaffold, is essential for high-affinity binding and functional activation of the delta-opioid receptor.
Understanding this pharmacophore is instrumental in guiding the design of new analogs with improved potency, selectivity, and pharmacokinetic profiles.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
While specific Quantitative Structure-Activity Relationship (QSAR) studies on this compound analogs are not extensively documented in publicly available literature, the principles of QSAR modeling can be applied to understand the structural requirements for their biological activity, particularly as selective delta-opioid agonists. A hypothetical QSAR study on this series of compounds would aim to derive a mathematical model that correlates the structural features of the molecules with their observed biological activities, such as their binding affinities for the delta-opioid receptor.
Such a study would commence with the compilation of a dataset of this compound analogs and their corresponding biological activities. The foundational data for this analysis can be drawn from structure-activity relationship studies, such as the work by Trabanco et al., which provides in vitro affinity data (Kᵢ values) for a series of these compounds at the delta (δ), mu (μ), and kappa (κ) opioid receptors.
The subsequent step involves the calculation of molecular descriptors for each analog in the dataset. These descriptors quantify various aspects of the molecular structure and are categorized into several classes:
Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding electrostatic and hydrogen bonding interactions with the receptor.
Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, volume, surface area, and specific conformational indices. They help to model how the ligand fits into the receptor's binding pocket.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the most common descriptor being the logarithm of the partition coefficient (logP). This is vital for understanding the hydrophobic interactions that often drive ligand-receptor binding.
Once the descriptors are calculated, a statistical method is employed to build the QSAR model. Common techniques include:
Multiple Linear Regression (MLR): This method aims to find a linear relationship between the biological activity (dependent variable) and a set of molecular descriptors (independent variables).
Partial Least Squares (PLS): A more advanced regression technique that is particularly useful when the number of descriptors is large or when there is multicollinearity among them.
Machine Learning Methods: Techniques such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest (RF) can be used to model more complex, non-linear relationships between structure and activity.
The final and most critical step is the validation of the developed QSAR model. This is performed to ensure that the model is robust and has predictive power. Validation techniques include internal validation (e.g., leave-one-out cross-validation) and external validation, where the model's ability to predict the activity of a set of compounds not used in the model development is assessed.
A successful QSAR model for the this compound series could provide valuable insights into the key structural features that govern their affinity and selectivity for the delta-opioid receptor, thereby guiding the design of new, more potent, and selective analogs.
Illustrative Data for a QSAR Study
The following tables present the kind of data that would form the basis of a QSAR analysis for this class of compounds, derived from the SAR study by Trabanco et al. (2006) nih.gov.
Table 1: In Vitro Opioid Receptor Affinities of this compound Analogs
| Compound | R | δ Kᵢ (nM) | μ Kᵢ (nM) | κ Kᵢ (nM) |
| 1 | H | >1000 | >1000 | >1000 |
| 2a | CH₂CH₂Ph | 18 | 4650 | 500 |
| 2b | CH₂CH₂ (2-thienyl) | 40 | 1800 | 1200 |
| 2c | CH₂CH₂ (3-thienyl) | 60 | 3600 | 1300 |
| 2d | CH₂CH₂ (2-furyl) | 120 | 1600 | 2500 |
| 2e | CH₂CH₂ (4-F-Ph) | 20 | 2800 | 600 |
| 2f | CH₂CH₂ (4-Cl-Ph) | 30 | 3500 | 700 |
| 2g | CH₂CH₂ (4-MeO-Ph) | 25 | 2200 | 800 |
| 2h | (CH₂)₃Ph | 50 | 5000 | 1500 |
Data sourced from Trabanco et al. (2006). nih.gov
Table 2: Hypothetical Molecular Descriptors for a Subset of Analogs
| Compound | Molecular Weight | LogP | Topological Polar Surface Area (TPSA) | Number of Rotatable Bonds |
| 1 | 241.32 | 2.50 | 45.18 | 2 |
| 2a | 345.47 | 4.80 | 45.18 | 5 |
| 2b | 351.50 | 4.30 | 45.18 | 5 |
| 2e | 363.46 | 4.95 | 45.18 | 5 |
Note: The descriptor values in this table are illustrative and would need to be calculated using specialized software in an actual QSAR study.
By analyzing the data in these tables using statistical methods, a QSAR model could be developed to quantitatively describe how substitutions on the piperidine nitrogen (R group) influence the binding affinity to the delta-opioid receptor. For instance, the model might reveal that increased hydrophobicity and a specific spatial arrangement of aromatic features are positively correlated with higher affinity.
Preclinical Biological Activities of 4 Phenyl 4 1h Imidazol 2 Yl Piperidine Derivatives
Neuropharmacological Investigations in Preclinical Models
Derivatives of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine have been identified as a novel class of selective delta-opioid agonists. nih.gov Their interaction with the central nervous system has been a primary focus of preclinical research, revealing potential therapeutic applications in mood and anxiety disorders.
Anxiolytic-like Effects
The potential anxiolytic (anti-anxiety) effects of these compounds have been evaluated in rodent models. nih.gov One key preclinical model used to assess these properties is the mouse neonatal ultrasonic vocalization (USV) test. nih.gov In this test, mouse pups separated from their mothers emit distress vocalizations, and a reduction in these calls is indicative of anxiolytic activity. Certain representative compounds from the this compound series demonstrated the ability to reduce these distress vocalizations, suggesting anxiolytic-like effects. nih.gov Other research into compounds with piperazine or piperidine (B6355638) cores has also shown anxiolytic-like activity in models such as the four-plate test. mdpi.comsilae.it
Table 1: Anxiolytic-Like Effects of this compound Derivatives
| Preclinical Model | Observed Effect | Implication |
|---|
Antidepressant-like Properties
In conjunction with their anxiolytic potential, these derivatives have been investigated for antidepressant-like properties. nih.gov Preclinical evaluation in the mouse tail suspension test, a standard behavioral model for assessing antidepressant efficacy, revealed that subcutaneous administration of some of these compounds led to antidepressant-like effects. nih.gov The activity of these derivatives as selective delta-opioid agonists is a key factor in these observed effects, as the delta-opioid receptor system is implicated in the regulation of mood. nih.govnih.gov
Table 2: Antidepressant-Like Properties of this compound Derivatives
| Preclinical Model | Observed Effect | Implication |
|---|
Potential Central Nervous System Modulations
The primary mechanism for the neuropharmacological activity of this compound derivatives is their function as selective agonists for the delta-opioid receptor. nih.gov In vitro studies have determined their binding affinities for delta-, mu-, and kappa-opioid receptors. nih.govnih.gov For instance, one of the most potent and selective compounds in this series, designated 18a, exhibited a high affinity for the delta-opioid receptor with a Kᵢ of 18 nM. nih.gov This compound was found to be over 258-fold more selective for the delta-receptor than the mu-receptor and 28-fold more selective than for the kappa-receptor. nih.gov Functional assays confirmed it as a full agonist. nih.gov The broader class of piperazine and piperidine derivatives has also been studied for interactions with other CNS targets, including serotonin (5-HT) and dopamine receptors, which are crucial in modulating mood and behavior. mdpi.comsilae.it
Table 3: Receptor Binding Profile for a Potent this compound Derivative (Compound 18a)
| Receptor | Binding Affinity (Kᵢ) | Selectivity | Functional Activity |
|---|---|---|---|
| Delta-Opioid | 18 nM | >258-fold vs. mu; 28-fold vs. kappa | Full Agonist nih.gov |
| Mu-Opioid | >4650 nM | - | - |
Antimicrobial Research Applications
Beyond neuropharmacology, the therapeutic potential of the broader piperidine structural class extends to antimicrobial applications. Various derivatives containing the piperidine nucleus have been synthesized and screened for antibacterial and antifungal efficacy. researchgate.netsemanticscholar.orgresearchgate.net
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Research into different piperidine derivatives has demonstrated activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For example, certain synthesized piperidine compounds were shown to be active against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.com The antibacterial activity of these molecules can be influenced by specific structural modifications. biointerfaceresearch.com While comprehensive data specifically for this compound is limited in this context, the general findings for the piperidine scaffold suggest a promising area for future investigation. researchgate.net
Antifungal Properties
The piperidine nucleus is a component of various compounds screened for antifungal properties. researchgate.net Studies on different series of piperidine derivatives have reported activity against various fungal strains. researchgate.net For instance, some synthesized piperidin-4-one derivatives showed significant antifungal activity against species such as Candida albicans, M. gypseum, and T. rubrum when compared to standard drugs. biomedpharmajournal.org Similarly, hybrid molecules containing both imidazole (B134444) and pyridine (B92270) moieties have demonstrated notable antifungal effects against both human and plant pathogenic fungi, including Aspergillus niger and Aspergillus flavus. mdpi.com These findings highlight the potential of heterocyclic compounds containing imidazole and piperidine rings as templates for the development of new antifungal agents.
Antithrombotic Investigations (via FXIa Inhibition)
The inhibition of Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade, is a promising strategy for developing new antithrombotic agents. Targeting FXIa is anticipated to reduce the risk of thrombosis while preserving hemostasis, thereby offering a safer alternative to conventional anticoagulants which carry a significant risk of bleeding. acs.orgnih.gov The phenylimidazole motif, a key component of the this compound core, has been identified as a valuable scaffold for designing potent FXIa inhibitors. acs.org
Researchers have developed macrocyclic compounds incorporating an imidazole-based core to enhance oral bioavailability and inhibitory potency. acs.org Structure-activity relationship (SAR) studies led to the discovery of potent FXIa inhibitors with selectivity against other relevant serine proteases. acs.org For instance, modifications to the heterocyclic core and linkers to the P1 group resulted in compound 6f , a potent FXIa inhibitor with excellent pharmacokinetic profiles in multiple preclinical species. acs.org This compound demonstrated robust antithrombotic efficacy in a rabbit model at doses that did not prolong bleeding time. acs.org
Another avenue of exploration has been the development of macrocyclic FXIa inhibitors based on an acyclic phenyl imidazole chemotype. semanticscholar.orgresearchgate.net Optimization of these structures, aided by X-ray crystallography, led to the discovery of a macrocyclic amide linker capable of forming a critical hydrogen bond with Leu41 in the FXIa active site. This interaction significantly enhanced the inhibitory potency of the series. researchgate.net Compound 16 from this series exemplifies the high affinity for FXIa achieved through this structure-based design approach. acs.orgresearchgate.net
| Compound | Target | Inhibitory Activity (Ki) | Key Findings |
|---|---|---|---|
| Compound 6f | Factor XIa | Potent Inhibition (Specific Ki not stated) | Demonstrated robust antithrombotic efficacy in a rabbit model without increasing bleeding time. acs.org |
| Compound 16 | Factor XIa | High Affinity (Specific Ki not stated) | A macrocyclic inhibitor developed from a phenyl imidazole chemotype with potent FXIa inhibition. acs.orgresearchgate.net |
Antineoplastic and Antiproliferative Activity in Cellular Assays
The imidazole and piperidine rings are prevalent structural motifs in a multitude of compounds investigated for their anticancer properties. nih.govekb.eg Derivatives incorporating the this compound scaffold have been evaluated for their ability to inhibit the proliferation of various cancer cell lines, demonstrating a broad spectrum of activity.
One study detailed a series of innovative benzimidazole derivatives featuring a piperidine moiety designed to target the oncoprotein c-Myc. nih.gov Compound A5 from this series was found to disrupt the c-Myc/Max heterodimer, leading to the downregulation of c-Myc protein levels and the induction of apoptosis in lung cancer cells. nih.gov In cellular assays, compound A5 displayed potent cytotoxic activity against A549 and NCI-H1299 lung cancer cell lines. nih.gov
In another study, a series of imidazole-substituted indeno[1,2-b]quinoline-9,11-dione derivatives were synthesized and evaluated for their antiproliferative effects. nih.gov Several compounds bearing an imidazole-2-yl moiety exhibited significant activity, particularly against the Jurkat (T-cell leukemia) cell line. Compounds 29 , 31 , and 33 were among the most potent molecules identified in this series. nih.gov Furthermore, new imidazole-based N-phenylbenzamide derivatives were synthesized and showed promising cytotoxicity, with compounds 4e and 4f exhibiting good activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. frontiersin.org
| Compound | Cancer Cell Line | Activity (IC50) | Mechanism of Action |
|---|---|---|---|
| Compound A5 | A549 (Lung) | 4.08 µM | c-Myc inhibitor; disrupts c-Myc/Max interaction. nih.gov |
| NCI-H1299 (Lung) | 7.86 µM | ||
| Compound 29 | Jurkat (T-cell leukemia) | 0.7 µM | Not specified. nih.gov |
| Compound 31 | Jurkat (T-cell leukemia) | 1.7 µM | |
| Compound 33 | Jurkat (T-cell leukemia) | 1.7 µM | |
| Compound 4f | A549 (Lung) | 7.5 µM | Not specified. frontiersin.org |
| HeLa (Cervical) | 9.3 µM | ||
| MCF-7 (Breast) | 8.9 µM |
Anti-HIV Potential (via CCR5 Ligand Activity)
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. Consequently, CCR5 antagonists represent an important class of antiretroviral drugs. The 4-substituted piperidine scaffold is a well-established pharmacophore in the design of potent CCR5 antagonists. nih.govnih.govnih.gov Numerous studies have explored derivatives of this scaffold, establishing key structure-activity relationships for potent anti-HIV activity.
Research into piperidine-4-carboxamide derivatives identified a novel series of potent CCR5 antagonists. nih.gov SAR studies revealed that the introduction of small, hydrophobic substituents on a central phenyl ring enhanced CCR5 binding affinity. Compound 11f emerged from this series, demonstrating excellent antiviral activity against the replication of CCR5-tropic HIV-1 in human peripheral blood mononuclear cells (PBMCs). nih.gov
Further modifications of the piperidine core have been extensively investigated. nih.govtandfonline.com These studies highlight the versatility of the 4-substituted piperidine moiety in achieving high-affinity binding to the CCR5 receptor. While not all investigated compounds contain the specific 4-phenyl-4-imidazolyl substitution pattern, the collective research underscores the potential of this general scaffold for developing effective anti-HIV agents that function by blocking viral entry.
| Compound | Assay | Activity | Key Findings |
|---|---|---|---|
| Compound 11f | Anti-HIV Activity (PBMCs) | EC50 = 0.59 nM | A potent CCR5 antagonist with excellent antiviral activity. nih.gov |
| CCR5 Binding Affinity | Low to sub-nanomolar (Specific IC50 not stated) |
Immunomodulatory Effects (e.g., NLRP3 Inhibition)
The NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome is a multiprotein complex within the innate immune system that plays a crucial role in initiating inflammation. nih.gov Its dysregulation is implicated in a variety of inflammatory diseases, making it an attractive therapeutic target. researchgate.netmdpi.com While direct studies on this compound derivatives as NLRP3 inhibitors are limited, related structures containing either imidazole or piperidine moieties have shown promise in modulating NLRP3 activity.
For example, a synthetic benzo[d]imidazole derivative, Fc11a-2 , was found to inhibit the activation of the NLRP3 inflammasome. nih.gov In a mouse model of colitis, treatment with Fc11a-2 suppressed the cleavage of pro-caspase-1 and the subsequent maturation of pro-inflammatory cytokines IL-1β and IL-18. nih.gov This suggests that the imidazole core can serve as a foundation for developing NLRP3 inhibitors.
Additionally, other research has focused on scaffolds that include a piperidine ring. Piperlongumine, a natural product containing a piperidine moiety, was identified as an inhibitor of the NLRP3 inflammasome by disrupting its assembly. nih.gov The 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure has also been investigated as a potential novel scaffold for NLRP3 inhibitors. researchgate.net These findings collectively suggest that the combination of imidazole and piperidine rings within the this compound framework could yield potent immunomodulatory agents targeting the NLRP3 inflammasome.
| Compound/Scaffold | Target | Reported Activity | Mechanism of Action |
|---|---|---|---|
| Fc11a-2 | NLRP3 Inflammasome | Inhibited cleavage of pro-caspase-1 and maturation of IL-1β and IL-18. nih.gov | Inhibition of NLRP3 inflammasome activation. nih.gov |
| Piperlongumine | NLRP3 Inflammasome | Blocked NLRP3 inflammasome activation in murine and human macrophages. nih.gov | Disrupts the assembly of the NLRP3 inflammasome. nih.gov |
| 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one | NLRP3 Inflammasome | Investigated as a novel scaffold for NLRP3 inhibitors. researchgate.net | Chemical modulation of the scaffold to inhibit NLRP3. researchgate.net |
Computational and in Silico Methodologies in 4 Phenyl 4 1h Imidazol 2 Yl Piperidine Research
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a ligand, such as 4-phenyl-4-[1H-imidazol-2-yl]-piperidine, and its biological target, in this case, the delta-opioid receptor.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial in elucidating the binding mode and affinity of the compound. For the this compound scaffold, docking studies would be employed to understand how the phenyl, imidazole (B134444), and piperidine (B6355638) moieties fit into the binding pocket of the delta-opioid receptor and to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to its binding affinity.
Following molecular docking, molecular dynamics simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide insights into the stability of the predicted binding pose and can reveal conformational changes in both the ligand and the receptor upon binding. This information is invaluable for refining the understanding of the binding mechanism and for the rational design of analogs with improved affinity and selectivity.
Table 1: Representative Molecular Docking and Interaction Data for a this compound Derivative with the Delta-Opioid Receptor
| Parameter | Value/Description |
|---|---|
| Docking Score (kcal/mol) | -9.5 |
| Key Hydrogen Bond Interactions | Imidazole N-H with Asp128; Piperidine N-H with Tyr308 |
| Key Hydrophobic Interactions | Phenyl ring with Trp274, Val281; Piperidine ring with Ile277 |
| Pi-Pi Stacking Interactions | Phenyl ring with Phe129 |
In Silico Prediction of Biological Activity Spectra (e.g., PASS)
The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a wide range of biological activities of a compound based on its chemical structure. For a novel compound like this compound, PASS can be utilized to generate a hypothetical biological activity profile, suggesting its potential therapeutic applications and possible side effects.
The PASS algorithm compares the structure of the input molecule with a large database of known biologically active substances and provides a list of potential activities with corresponding probabilities of being active (Pa) and inactive (Pi). This can help in identifying new potential therapeutic niches for the compound beyond its primary target and in flagging potential off-target effects early in the drug discovery process.
Table 2: Hypothetical PASS Prediction for this compound
| Predicted Biological Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) |
|---|---|---|
| Opioid receptor agonist | 0.852 | 0.015 |
| Analgesic | 0.798 | 0.023 |
| Antidepressant | 0.654 | 0.041 |
| Anxiolytic | 0.589 | 0.067 |
Virtual Screening and Lead Discovery from Chemical Libraries
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govresearchgate.net For this compound, both ligand-based and structure-based virtual screening approaches can be employed.
In ligand-based virtual screening, the known active structure of this compound can be used as a template to search for compounds with similar physicochemical properties or 3D shapes in large chemical databases. This approach is useful for identifying analogs with potentially similar biological activity.
In structure-based virtual screening, the 3D structure of the delta-opioid receptor is used to dock a large library of compounds. The compounds are then ranked based on their predicted binding affinity, and the top-ranking hits are selected for further experimental validation. This method can identify novel scaffolds that are structurally different from this compound but can still effectively bind to the target receptor.
Cheminformatics and Data Mining for Structure-Activity Landscape Analysis
Cheminformatics involves the use of computational and informational techniques to a range of problems in the field of chemistry. In the context of this compound research, cheminformatics and data mining are essential for analyzing the structure-activity relationships (SAR) of a series of its derivatives. nih.govnih.gov
By systematically modifying different parts of the this compound scaffold and correlating these structural changes with their biological activity, a quantitative structure-activity relationship (QSAR) model can be developed. These models can then be used to predict the activity of newly designed compounds before their synthesis.
Furthermore, the analysis of the structure-activity landscape can reveal important insights into the SAR, such as "activity cliffs," which are pairs of structurally similar compounds with a large difference in potency. Understanding these relationships is crucial for guiding the lead optimization process.
Table 3: Structure-Activity Relationship for Hypothetical this compound Analogs
| Analog | Modification | Delta-Opioid Receptor Affinity (Ki, nM) |
|---|---|---|
| 1 | Parent Compound | 18 |
| 2 | 4-fluoro substitution on phenyl ring | 12 |
| 3 | N-phenethyl substitution on piperidine | 8 |
| 4 | Methyl substitution on imidazole | 25 |
Prediction of Molecular Interactions and Pharmacokinetic Parameters (e.g., metabolic stability)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery. frontiersin.org For this compound and its derivatives, computational models can be used to predict a wide range of pharmacokinetic and toxicological parameters.
These models can estimate properties such as metabolic stability in liver microsomes, plasma protein binding, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes. Early prediction of these parameters helps in identifying and deprioritizing compounds with unfavorable pharmacokinetic profiles, thus saving time and resources.
Table 4: Predicted Pharmacokinetic Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| Human Intestinal Absorption (%) | > 90% |
| Blood-Brain Barrier Permeability (logBB) | 0.2 |
| CYP2D6 Inhibition | Likely inhibitor |
| Metabolic Stability (Human Liver Microsomes, t1/2 min) | 45 |
Rational Design and Optimization Strategies Enabled by Computational Tools
The ultimate goal of employing the aforementioned computational tools is to enable the rational design and optimization of lead compounds. In the case of this compound, these methodologies are integrated into an iterative cycle of design, synthesis, and testing.
Computational modeling can suggest specific structural modifications to the parent compound to enhance its potency, selectivity, and pharmacokinetic properties. For instance, molecular docking might suggest the introduction of a specific functional group to form an additional hydrogen bond with the receptor, while ADMET predictions might guide modifications to improve metabolic stability. This data-driven approach significantly accelerates the hit-to-lead and lead optimization phases of drug discovery, increasing the likelihood of developing a successful drug candidate. researchgate.netscienceopen.com
Future Directions and Emerging Research Paradigms for 4 Phenyl 4 1h Imidazol 2 Yl Piperidine Chemistry
Exploration of Novel Therapeutic Indications and Undiscovered Biological Activities
While initial research has centered on the role of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives as delta-opioid agonists for neuropsychiatric disorders, emerging evidence suggests their utility may extend to other significant pathologies. nih.govnih.gov A key future direction involves the systematic exploration of these compounds for new therapeutic applications.
Detailed research into related chemical structures containing imidazole (B134444) and piperidine (B6355638) rings reveals a broad range of biological activities. For instance, different derivatives have been investigated as potential inhibitors of the epidermal growth factor receptor (EGFR) for anticancer therapy, tubulin inhibitors with antiproliferative effects, and 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. rsc.orgnih.govrsc.org This suggests that the this compound core could be a privileged scaffold for targeting a variety of biological systems.
A significant area of investigation is highlighted by patent literature, which describes the use of substituted this compound derivatives for reducing ischemic damage to organs, particularly the heart and brain. google.com This points toward a potential role in treating conditions like stroke and myocardial infarction, representing a substantial shift from their initial CNS-focused applications. Future studies will likely focus on elucidating the mechanisms behind these cardioprotective and neuroprotective effects and optimizing the scaffold for these new indications.
Development of Advanced Synthetic Routes for Scalable Production and Diversity-Oriented Synthesis
The advancement of this compound derivatives from laboratory-scale research to potential clinical candidates necessitates the development of efficient and scalable synthetic methodologies. Current synthetic strategies often involve multi-step sequences that may be suitable for initial discovery but are not ideal for large-scale manufacturing. nih.gov Future efforts will focus on creating more streamlined, cost-effective, and environmentally friendly synthetic routes. This includes the exploration of one-pot, multi-component reactions that can construct the core scaffold in a single step, as well as the use of modern techniques like microwave-assisted synthesis to accelerate reaction times and improve yields. doi.orgnih.gov
Furthermore, the concept of diversity-oriented synthesis (DOS) is critical for fully exploring the therapeutic potential of this scaffold. researchgate.net DOS strategies aim to create large, structurally diverse libraries of related compounds from a common starting material. By systematically modifying the phenyl, imidazole, and piperidine moieties, researchers can generate a wide array of analogs. This approach, combined with high-throughput screening, significantly increases the probability of discovering compounds with novel biological activities or improved pharmacological profiles.
| Synthesis Strategy | Description | Potential Advantage |
| Multi-Component Reactions | Combining three or more reactants in a single operation to form a complex product. | Increased efficiency, reduced waste, and operational simplicity. |
| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. | Rapid reaction times, higher yields, and improved purity. |
| Diversity-Oriented Synthesis (DOS) | Synthesizing a wide range of structurally diverse molecules from simple starting points. | Enables exploration of vast chemical space to identify new biological functions. researchgate.net |
Integration with Omics Technologies for Systems-Level Understanding of Compound Effects
Modern drug discovery is increasingly moving beyond a single-target focus to a more holistic, systems-level understanding of a compound's biological effects. Omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—are central to this paradigm shift. frontiersin.org The integration of these high-throughput technologies represents a crucial future direction for research on the this compound class.
By applying omics approaches, researchers can obtain an unbiased, global view of the cellular and physiological changes induced by these compounds. For example, proteomics can identify not only the intended target but also any off-target interactions, which is vital for understanding both efficacy and potential side effects. Transcriptomics can reveal how these compounds alter gene expression patterns, providing insights into their downstream signaling pathways. frontiersin.org Metabolomics can map the changes in metabolic pathways, offering a functional readout of the compound's activity. This systems-level data is invaluable for elucidating mechanisms of action, identifying predictive biomarkers, and uncovering novel therapeutic hypotheses that would be missed by traditional pharmacological methods.
Application of Artificial Intelligence and Machine Learning in Drug Discovery for This Scaffold
Artificial intelligence (AI) and machine learning (ML) are transforming the drug discovery process, making it faster, cheaper, and more efficient. premierscience.commednexus.org The application of these computational tools to the this compound scaffold is a promising avenue for future development. ML algorithms can be trained on existing structure-activity relationship (SAR) data to build predictive models. These models can then rapidly screen vast virtual libraries of potential derivatives to identify candidates with high predicted potency and selectivity, prioritizing which compounds to synthesize and test. nih.govnih.gov
Beyond virtual screening, generative AI models can be used for de novo drug design, creating entirely new molecular structures based on the this compound scaffold that are optimized for desired pharmacological properties. crimsonpublishers.com AI can also predict crucial ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify and eliminate compounds likely to fail later in development due to poor pharmacokinetics or toxicity. nih.gov This integration of AI and ML will accelerate the optimization cycle and increase the success rate of discovering new drug candidates from this chemical class.
Investigations into Polypharmacology and Multi-Target Directed Ligands within the this compound Class
Complex diseases such as neurodegenerative disorders and cancer are often driven by multiple pathological pathways. This has led to the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. researchgate.netrsc.org The this compound class is a prime candidate for this MTDL approach.
Initial studies have already shown that derivatives of this scaffold bind not only to the delta-opioid receptor but also exhibit varying affinities for mu- and kappa-opioid receptors. nih.gov This inherent polypharmacology could be harnessed and refined. Future research will likely focus on intentionally designing MTDLs based on this scaffold. For instance, a molecule could be engineered to combine delta-opioid agonism (for mood regulation) with inhibition of another target relevant to neurodegeneration, such as glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov By rationally designing molecules that modulate multiple nodes in a disease network, it may be possible to achieve synergistic efficacy and a more robust therapeutic effect than could be obtained with a highly selective, single-target agent.
Q & A
Q. 1.1. What are the standard synthetic routes for 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, and how can reaction conditions be optimized to improve yield?
Answer: A common method involves coupling 4-phenylpiperidine with imidazole derivatives under nucleophilic substitution or condensation conditions. For example, in a DCM solvent system, piperidine derivatives can react with benzoyl chloride intermediates in the presence of triethylamine to form the target compound. Optimization may include adjusting stoichiometry (e.g., 1.2 equivalents of benzoyl chloride to piperidine), temperature control (ambient to 40°C), and purification via column chromatography or recrystallization. Yield improvements (up to 82%) are achievable by monitoring reaction progress with TLC and quenching side reactions with NaHCO₃ . Patent routes (e.g., Formula I in evidence 4) recommend SO₂ or C=O bridging groups for enhanced stability .
Q. 1.2. How can crystallographic methods (e.g., SHELX) be applied to confirm the stereochemical configuration of this compound derivatives?
Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software is critical for resolving stereochemistry. For example, SHELXL refines atomic coordinates and thermal parameters against high-resolution data, while SHELXD solves phase problems for twinned crystals. Key steps include:
Q. 1.3. What in vitro assays are recommended to assess δ-opioid receptor selectivity for this compound class?
Answer: Radioligand binding assays using tritiated ([³H])-DAMGO (μ-opioid) and [³H]-DPDPE (δ-opioid) on transfected HEK293 cells are standard. Protocols include:
- Membrane preparation from cells expressing human δ/μ receptors.
- Competitive binding with test compounds (1 nM–10 μM range).
- Data analysis via nonlinear regression (GraphPad Prism) to calculate IC₅₀ and Ki values.
Patented derivatives showed >100-fold selectivity for δ-opioid receptors over μ-receptors in such assays .
Advanced Research Questions
Q. 2.1. How can QSAR modeling guide structural modifications to enhance CNS permeability while minimizing P-glycoprotein efflux?
Answer: QSAR models using descriptors like logP, topological polar surface area (TPSA), and hydrogen-bonding capacity predict blood-brain barrier (BBB) penetration. For example:
- ADMET Predictor™ simulations for phenylpiperidine derivatives identified optimal logP = 2–3 and TPSA < 70 Ų for CNS activity.
- Substituents like alkyloxy groups (e.g., -OCH₃) reduce P-gp binding by lowering molecular rigidity.
Validated models (R² > 0.85) in evidence 3 recommend prioritizing derivatives with <3 rotatable bonds and moderate basicity (pKa 7–9) .
Q. 2.2. What computational strategies are effective for identifying off-target interactions (e.g., kinase inhibition) in imidazole-piperidine derivatives?
Answer: Virtual screening via SwissTargetPrediction or PASS Online identifies potential off-targets:
- Kinase inhibition risk: Molecular docking (AutoDock Vina) against ATP-binding pockets of kinases (e.g., p38 MAPK) using Glide SP scoring.
- Ion channel modulation: Pharmacophore modeling (Phase) for voltage-gated Ca²⁺/Na⁺ channels.
In evidence 12, LAS-252 showed off-target activity as a nicotinic α4β4 receptor agonist (Pa = 0.87) and CYP2D15 substrate, requiring follow-up enzymatic assays (e.g., fluorometric cytochrome P450 inhibition) .
Q. 2.3. How can discrepancies between in vitro potency and in vivo efficacy in δ-opioid agonists be resolved?
Answer: Address pharmacokinetic limitations:
- Metabolic stability: Microsomal incubation (human liver microsomes + NADPH) identifies vulnerable sites (e.g., piperidine N-oxidation).
- Plasma protein binding: Equilibrium dialysis to measure free fraction; derivatives with >90% binding may require dose escalation.
- Prodrug strategies: Esterification of hydroxyl groups (e.g., R3 = benzyloxycarbonyl in Formula I) improves oral bioavailability in rodent models .
Methodological Challenges
Q. 3.1. What analytical techniques are critical for characterizing tautomeric forms of this compound?
Answer:
- ¹H/¹³C NMR: Imidazole NH protons resonate at δ 11–12 ppm (DMSO-d₆), while tautomeric shifts are detectable in variable-temperature NMR.
- IR spectroscopy: N-H stretching (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) distinguish 1H- vs. 3H-imidazole tautomers.
- X-ray crystallography: Resolves proton positions; evidence 17 confirmed the 1H-imidazole form in fluorophenyl analogues .
Q. 3.2. How can researchers mitigate synthetic challenges in introducing substituents at the piperidine 4-position?
Answer:
- Protecting groups: Use Boc (tert-butoxycarbonyl) to block the piperidine nitrogen during imidazole coupling.
- Microwave-assisted synthesis: Reduces reaction time for SNAr reactions (e.g., 30 min at 120°C vs. 24 h conventionally).
- Chiral resolution: Diastereomeric salt formation with L-tartaric acid separates enantiomers for δ-opioid studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
